molecular formula C7H7ClN2O3 B8406267 6-Chloro-3-methoxy-2-nitro-phenylamine

6-Chloro-3-methoxy-2-nitro-phenylamine

Cat. No.: B8406267
M. Wt: 202.59 g/mol
InChI Key: OVZDCWWVPGJPDK-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-nitro-phenylamine is a substituted aromatic amine featuring a benzene ring with the following substituents: a chlorine atom at position 6, a methoxy (-OCH₃) group at position 3, and a nitro (-NO₂) group at position 2.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

6-chloro-3-methoxy-2-nitroaniline

InChI

InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,9H2,1H3

InChI Key

OVZDCWWVPGJPDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent positions, ring systems, and inferred properties.

Structural Analogues from Pyridine Derivatives ()

Pyridine-based analogs share nitro, methoxy, and chloro substituents but differ in ring heteroatoms and substitution patterns. Key examples include:

Compound Name CAS Number Ring Type Substituent Positions Molecular Formula Similarity Score
6-Chloro-2-methoxy-3-nitropyridine 1211534-27-8 Pyridine 2-OCH₃, 3-NO₂, 6-Cl C₆H₅ClN₂O₃ 0.84
4-Chloro-2-methoxy-3-nitropyridine 914222-86-9 Pyridine 2-OCH₃, 3-NO₂, 4-Cl C₆H₅ClN₂O₃ 0.80
2-Methoxy-3-nitro-4-methylpyridine 160590-36-3 Pyridine 2-OCH₃, 3-NO₂, 4-CH₃ C₇H₈N₂O₃ 0.77

Key Observations:

  • Ring Heteroatom Influence: The pyridine ring introduces a nitrogen atom, increasing electron-deficient character compared to the benzene ring in the target compound.
  • Substituent Positioning : In 6-Chloro-2-methoxy-3-nitropyridine, the nitro group at position 3 and methoxy at 2 create steric and electronic effects distinct from the target compound’s 3-methoxy-2-nitro arrangement. Para-substituted chloro groups (e.g., 4-Cl in 914222-86-9) may alter dipole moments and solubility .
  • Similarity Scores : Higher scores (e.g., 0.84) correlate with closer structural overlap, suggesting comparable synthetic routes or purification challenges.

Comparison with Benzene-Based Analogues

  • 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide scaffold with a chloro substituent. Unlike the target compound, it lacks nitro and methoxy groups but shares applications in polymer synthesis, emphasizing the role of substituent purity in specialized monomers .
  • 6-Methoxy-N-methyl-3-nitro-4H-chromen-2-amine () : A chromen derivative with a fused ring system. The nitro and methoxy groups here are positioned on a heterocyclic scaffold, likely influencing bioavailability compared to the simpler benzene-based target compound .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, while methoxy (-OCH₃) is electron-donating. In the target compound, their proximity (positions 2 and 3) may create intramolecular charge transfer effects, altering UV-Vis absorption or redox properties compared to analogs with isolated substituents .

Research Implications and Gaps

  • Synthetic Challenges : High-purity synthesis routes for analogs like 3-chloro-N-phenyl-phthalimide () suggest that the target compound may require similar stringent conditions for applications in polymer chemistry .
  • Biological Activity : Substituted anilines often exhibit pharmacological activity, but the absence of specific data on the target compound limits direct comparisons.

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